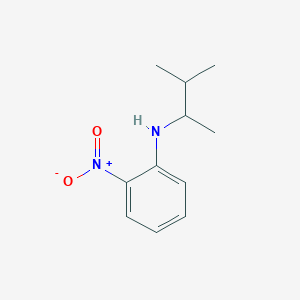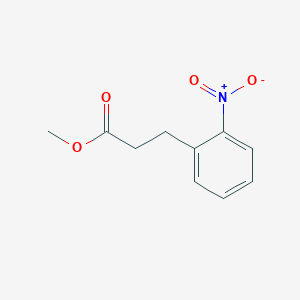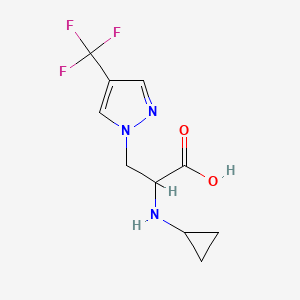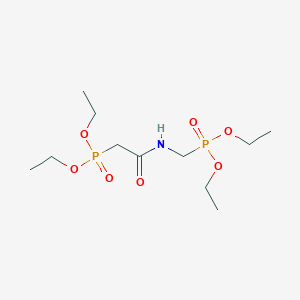![molecular formula C14H19NO3S B12108768 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique est un composé organique complexe comportant un cycle thiophène, un groupe carbamoyle et une partie acide cyclohexanecarboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique implique généralement l'amidation d'acides carboxyliques avec des amines. Une méthode courante est l'amidation directe des acides carboxyliques en utilisant des catalyseurs tels que l'acide (2-(thiophène-2-ylméthyl)phényl)boronique . Ce catalyseur facilite la réaction à température ambiante, bien que des températures légèrement plus élevées puissent être nécessaires pour des substrats plus difficiles .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés évolutifs tels que la synthèse en flux, qui permet la production continue d'amides et d'esters avec une grande efficacité et une excellente rétention de la chiralité . L'utilisation de réactifs stables et facilement accessibles, tels que le triflylpyridinium, peut permettre une synthèse efficace à température ambiante en un temps court .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de l'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure des dérivés du composé .
Composés similaires :
Dérivés du thiophène : Des composés tels que le suprofène et l'articaïne contiennent des cycles thiophène et présentent diverses propriétés pharmacologiques.
Carboxamides : D'autres composés contenant des carboxamides sont largement utilisés en chimie médicinale en raison de leurs propriétés bioactives.
Unicité : L'acide 1-{[(thiophène-2-ylméthyl)-carbamoyl]-méthyl}-cyclohexanecarboxylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son cycle thiophène assure une stabilité aromatique, tandis que les parties carbamoyle et acide cyclohexanecarboxylique offrent une polyvalence dans les réactions chimiques et les activités biologiques potentielles .
Applications De Recherche Scientifique
1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Carboxamides: Other carboxamide-containing compounds are widely used in medicinal chemistry due to their bioactive properties.
Uniqueness: 1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the carbamoyl and cyclohexane carboxylic acid moieties offer versatility in chemical reactions and potential biological activities .
Propriétés
Formule moléculaire |
C14H19NO3S |
|---|---|
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3S/c16-12(15-10-11-5-4-8-19-11)9-14(13(17)18)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9-10H2,(H,15,16)(H,17,18) |
Clé InChI |
XKTBIOZACLCEKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)NCC2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)



![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)



